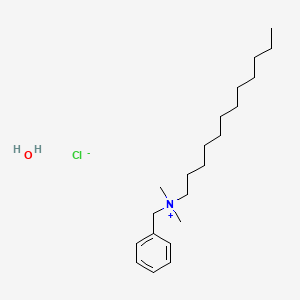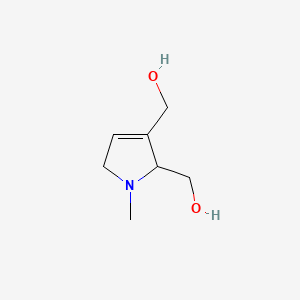
1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol is an organic compound with the molecular formula C7H13NO2. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of two hydroxyl groups attached to the pyrrole ring, making it a dimethanol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol typically involves the reaction of 1-methyl-2,5-dihydro-1H-pyrrole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyrrole ring, followed by reduction to yield the dimethanol derivative.
Industrial Production Methods
Industrial production of (1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
(1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The pyrrole ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2,5-dimethanol: Lacks the methyl group at the 1-position.
1-methylpyrrole-2,5-dimethanol: Similar structure but different substitution pattern.
2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol: Lacks the methyl group at the 1-position.
Uniqueness
(1-methyl-2,5-dihydro-1H-pyrrole-2,3-diyl)dimethanol is unique due to the presence of both the methyl group and the dimethanol functionality, which can influence its reactivity and interactions with other molecules. This combination of structural features can result in distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
53365-59-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(4-9)7(8)5-10/h2,7,9-10H,3-5H2,1H3 |
InChI Key |
YUTQWWDXLHKSAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


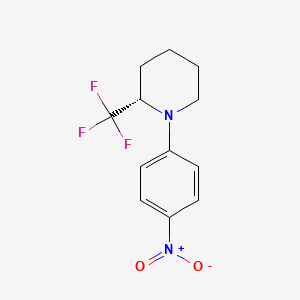
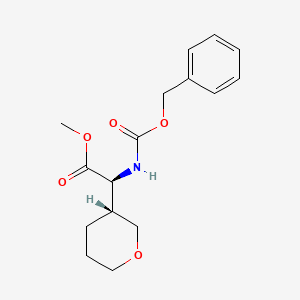
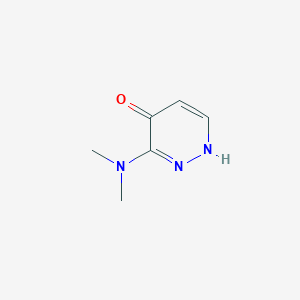
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
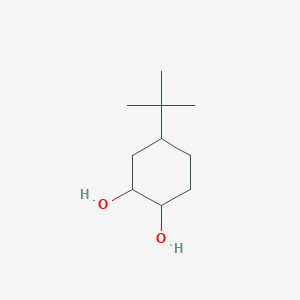

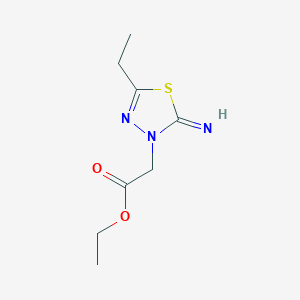
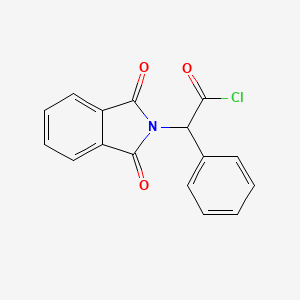
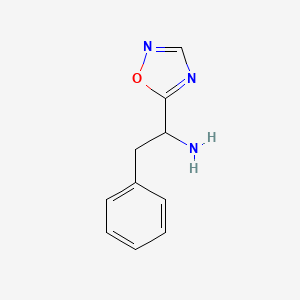
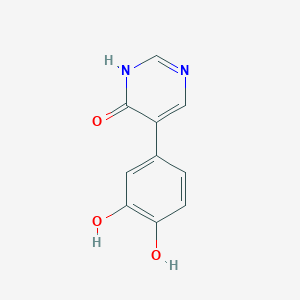
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
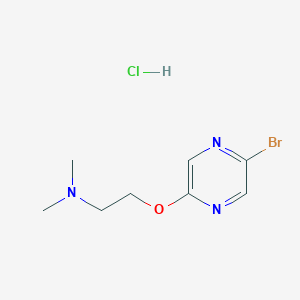
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
